(1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid
(1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
161111-13-3
VCID:
VC20908177
InChI:
InChI=1S/C7H8O4/c8-5(9)7-3-4(7)1-2-11-6(7)10/h4H,1-3H2,(H,8,9)/t4-,7+/m0/s1
SMILES:
C1COC(=O)C2(C1C2)C(=O)O
Molecular Formula:
C7H8O4
Molecular Weight:
156.14 g/mol
(1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid
CAS No.: 161111-13-3
Cat. No.: VC20908177
Molecular Formula: C7H8O4
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161111-13-3 |
|---|---|
| Molecular Formula | C7H8O4 |
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | (1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H8O4/c8-5(9)7-3-4(7)1-2-11-6(7)10/h4H,1-3H2,(H,8,9)/t4-,7+/m0/s1 |
| Standard InChI Key | AJXGXCPFXYERBU-MHTLYPKNSA-N |
| Isomeric SMILES | C1COC(=O)[C@]2([C@@H]1C2)C(=O)O |
| SMILES | C1COC(=O)C2(C1C2)C(=O)O |
| Canonical SMILES | C1COC(=O)C2(C1C2)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator